

Application Notes and Protocols for Measuring E7130 Efficacy in Preclinical Cancer Models

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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

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Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge *Halichondria okadai*.^{[1][2]} As a potent microtubule dynamics inhibitor, **E7130** exhibits a dual mechanism of action against cancer.^{[1][3]} It directly inhibits the proliferation of tumor cells and uniquely modulates the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These application notes provide detailed protocols for assessing the efficacy of **E7130** in preclinical cancer models, enabling researchers to investigate its therapeutic potential.

Data Presentation

In Vitro Efficacy of E7130

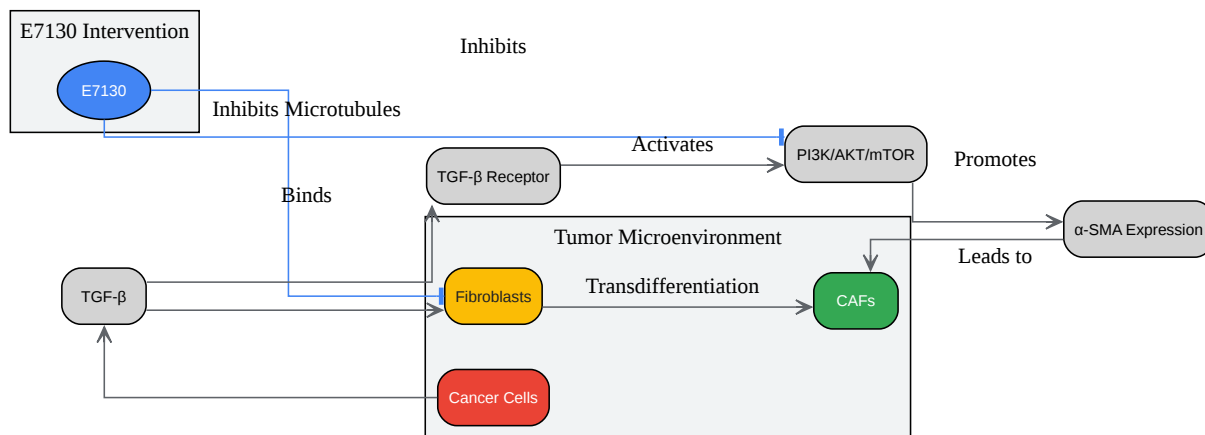
Cell Line	Cancer Type	IC50 (nM)	Reference
KPL-4	Breast Cancer	~0.01-0.1	[3]
OSC-19	Head and Neck Squamous Cell Carcinoma	~0.01-0.1	[3]
FaDu	Head and Neck Squamous Cell Carcinoma	~0.01-0.1	[3]
HSC-2	Head and Neck Squamous Cell Carcinoma	~0.01-0.1	[3]
MCF-7	Breast Cancer	Not explicitly stated, but effective in vivo	[4] [5]
T-47D	Breast Cancer	Not explicitly stated, but effective in vitro	[5]

In Vivo Efficacy of E7130 in Xenograft Models

Cancer Model	Treatment Regimen	Key Findings	Reference
HSC-2 SCCHN Xenograft	45-180 µg/kg, i.v.	Increased intratumoral microvessel density (MVD), leading to enhanced delivery of cetuximab and tumor regression.	[3]
FaDu SCCHN Xenograft	45-180 µg/kg, i.v.	Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes in combination with cetuximab.	[3]
Human Breast Cancer Xenografts (OD-BRE-0438, MCF-7)	45, 90, and 180 µg/kg, i.v., on days 0 and 7	Significant antitumor activity at 180 µg/kg, reducing tumor volumes.	
FaDu Xenograft	120 µg/kg, i.v.	Increased plasma levels of Collagen IV, indicating vascular remodeling.	[6]
MCF-7 Xenograft	90 µg/kg, i.v. (in combination with fulvestrant)	Increased ERα expression in cancer cells and significant tumor growth inhibition in combination with fulvestrant.	[5]

Signaling Pathway

E7130 has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into CAFs.[3] This process is mediated through the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[3]



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Caption: **E7130** inhibits CAF transdifferentiation via the TGF-β/PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro Cancer Cell Proliferation Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of **E7130** on various cancer cell lines.

Materials:

- Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)
- Complete cell culture medium
- **E7130** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates

- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Protocol:

- Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **E7130** in complete culture medium.
- Remove the medium from the wells and add 100 µL of the **E7130** dilutions. Include a vehicle control (medium with solvent).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

In Vitro Cancer-Associated Fibroblast (CAF) Co-culture Assay

This protocol assesses the effect of **E7130** on the transdifferentiation of fibroblasts into CAFs induced by cancer cells.

Materials:

- Normal human fibroblasts
- Cancer cell line (e.g., FaDu)
- Fibroblast culture medium
- Cancer cell culture medium

- Recombinant human TGF- β 1 (1 ng/mL final concentration)[3]

- **E7130**

- Transwell inserts (0.4 μ m pore size) for 24-well plates
- Antibodies for immunocytochemistry (e.g., anti- α -SMA)
- Fluorescence microscope

Protocol:

- Seed normal human fibroblasts in the lower chamber of a 24-well plate.
- Seed cancer cells on the Transwell inserts in the upper chamber.
- Co-culture the cells for 48-72 hours to allow for cancer cell-derived factors to stimulate the fibroblasts.
- Alternatively, treat fibroblasts with TGF- β 1 to induce CAF differentiation.[3]
- Treat the fibroblasts with various concentrations of **E7130** for 48-72 hours.
- Fix and permeabilize the fibroblasts in the lower chamber.
- Perform immunocytochemistry for α -SMA to identify CAFs.
- Analyze the fluorescence intensity or the number of α -SMA-positive cells using a fluorescence microscope.

In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo anti-tumor efficacy of **E7130** in a subcutaneous xenograft mouse model.

Materials:

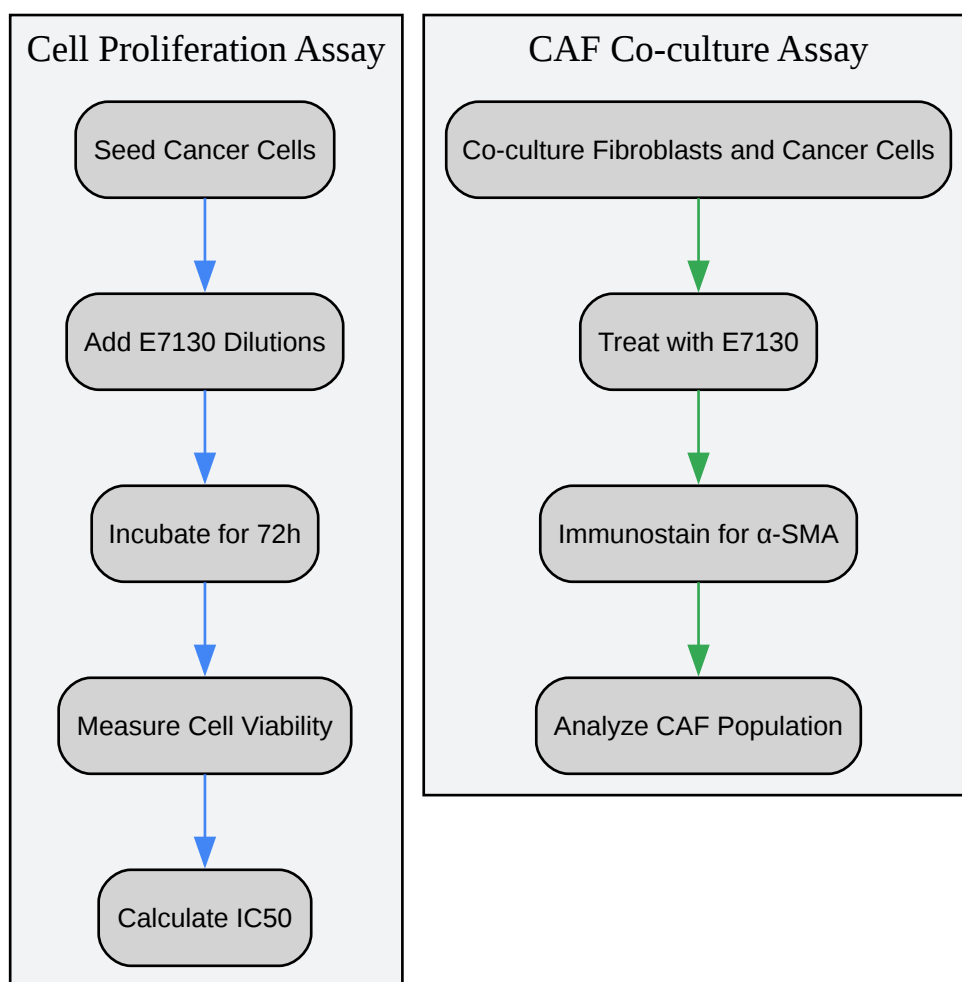
- Immunocompromised mice (e.g., BALB/c nude mice)

- Cancer cell line (e.g., FaDu, MCF-7)
- Matrigel (optional)
- **E7130** formulation for intravenous (i.v.) injection
- Calipers for tumor measurement
- Materials for tissue processing and immunohistochemistry

Protocol:

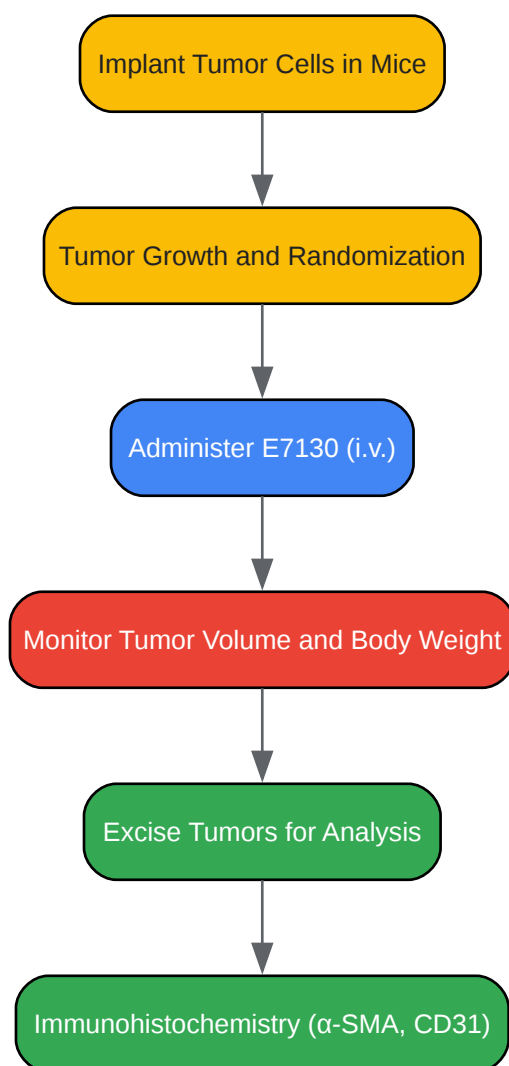
- Subcutaneously inject 1×10^6 to 10×10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **E7130** intravenously at the desired doses (e.g., 45, 90, 180 µg/kg) and schedule (e.g., twice a week).[6] The control group should receive the vehicle.
- Measure tumor volume with calipers every 2-3 days using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as a measure of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Process the tumors for immunohistochemical analysis of α-SMA (for CAFs) and CD31 (for microvessel density).

Experimental Workflows



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Caption: Workflow for in vitro evaluation of **E7130**'s efficacy.



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Caption: Workflow for in vivo assessment of **E7130**'s anti-tumor activity.

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